molecular formula C10H12N2S B183445 4-Methyl-4-phenyl-2-imidazolidinethione CAS No. 13206-10-5

4-Methyl-4-phenyl-2-imidazolidinethione

Cat. No. B183445
CAS RN: 13206-10-5
M. Wt: 192.28 g/mol
InChI Key: TVFHYGQOWWPMMJ-UHFFFAOYSA-N
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Description

4-Methyl-4-phenyl-2-imidazolidinethione (known as MPTP) is a synthetic compound that has been widely used in scientific research for its unique properties. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease.

Scientific Research Applications

MPTP has been widely used in scientific research to study Parkinson's disease. The selective destruction of dopaminergic neurons in the brain by MPTP leads to the development of symptoms similar to Parkinson's disease. This makes MPTP an ideal tool for studying the disease's pathogenesis, as well as testing potential treatments.

Mechanism Of Action

MPTP is selectively taken up by dopaminergic neurons in the brain, where it is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase B. MPP+ is then transported into the mitochondria of the dopaminergic neurons, where it inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. This ultimately leads to the selective destruction of dopaminergic neurons in the brain.

Biochemical And Physiological Effects

The selective destruction of dopaminergic neurons by MPTP leads to a decrease in dopamine levels in the brain, which is the hallmark of Parkinson's disease. This leads to symptoms such as tremors, rigidity, and bradykinesia. MPTP has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.

Advantages And Limitations For Lab Experiments

MPTP is a potent and selective neurotoxin that can be used to model Parkinson's disease in animals. This makes it an ideal tool for studying the disease's pathogenesis and testing potential treatments. However, MPTP has limitations in terms of its translational relevance to humans. The selective destruction of dopaminergic neurons by MPTP is not a perfect model of Parkinson's disease, as the disease is multifactorial and involves other neurotransmitter systems and brain regions.

Future Directions

There are several future directions for research on MPTP. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of action of MPTP. Another area of interest is the use of MPTP as a tool for studying the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Additionally, there is a need for more translational research to validate the relevance of MPTP as a model of Parkinson's disease in humans.
Conclusion:
In conclusion, MPTP is a potent and selective neurotoxin that has been widely used in scientific research to study Parkinson's disease. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPTP have been discussed in this paper. While MPTP has limitations in terms of its translational relevance to humans, it remains an important tool for studying the disease's pathogenesis and testing potential treatments.

Synthesis Methods

MPTP can be synthesized by the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with sulfur in the presence of hydrogen peroxide. The reaction yields MPTP as a white crystalline solid, which can be purified through recrystallization.

properties

CAS RN

13206-10-5

Product Name

4-Methyl-4-phenyl-2-imidazolidinethione

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

4-methyl-4-phenylimidazolidine-2-thione

InChI

InChI=1S/C10H12N2S/c1-10(7-11-9(13)12-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13)

InChI Key

TVFHYGQOWWPMMJ-UHFFFAOYSA-N

Isomeric SMILES

CC1(CN=C(N1)S)C2=CC=CC=C2

SMILES

CC1(CNC(=S)N1)C2=CC=CC=C2

Canonical SMILES

CC1(CNC(=S)N1)C2=CC=CC=C2

Origin of Product

United States

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